Magnesium;ethyl-methanidyl-dimethylsilane;chloride

Description

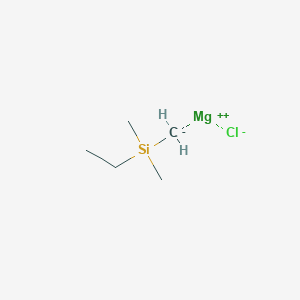

Magnesium;ethyl-methanidyl-dimethylsilane;chloride, systematically named (Trimethylsilyl)methylmagnesium chloride (IUPAC: magnesium;methanidyl(trimethyl)silane;chloride), is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C₄H₁₁ClMgSi, with a molecular weight of 146.97 g/mol . The structure consists of a trimethylsilyl group (-Si(CH₃)₃) bonded to a methyl-magnesium chloride moiety ([CH₂MgCl]), as depicted in the SMILES notation CSi(C)C[Mg]Cl . This compound is typically supplied as a 0.5M solution in 2-methyltetrahydrofuran (2-MeTHF) and is widely utilized in organic synthesis for nucleophilic additions and cross-coupling reactions .

Properties

Molecular Formula |

C5H13ClMgSi |

|---|---|

Molecular Weight |

161.00 g/mol |

IUPAC Name |

magnesium;ethyl-methanidyl-dimethylsilane;chloride |

InChI |

InChI=1S/C5H13Si.ClH.Mg/c1-5-6(2,3)4;;/h2,5H2,1,3-4H3;1H;/q-1;;+2/p-1 |

InChI Key |

XGNVITIFKUCENK-UHFFFAOYSA-M |

Canonical SMILES |

CC[Si](C)(C)[CH2-].[Mg+2].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;ethyl-methanidyl-dimethylsilane;chloride can be synthesized through the reaction of magnesium with ethyl-dimethylsilane chloride in an anhydrous solvent such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:

Mg+C2H5Si(CH3)2Cl→C2H5Si(CH3)2MgCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where magnesium turnings are reacted with ethyl-dimethylsilane chloride under controlled conditions. The process ensures high purity and yield of the product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Magnesium;ethyl-methanidyl-dimethylsilane;chloride undergoes several types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

Substitution Reactions: It can replace halogens in organic compounds.

Coupling Reactions: It participates in forming carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under an inert atmosphere to prevent moisture and oxygen interference.

Major Products

The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound it reacts with.

Scientific Research Applications

Magnesium;ethyl-methanidyl-dimethylsilane;chloride has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It aids in the preparation of biologically active compounds.

Medicine: It is involved in the synthesis of drug intermediates.

Industry: It is used in the production of polymers and other materials

Mechanism of Action

The mechanism of action of magnesium;ethyl-methanidyl-dimethylsilane;chloride involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites.

Comparison with Similar Compounds

Structural and Functional Analogues: Organomagnesium Reagents

Ethylmagnesium Chloride (C₂H₅MgCl)

- Molecular Formula : C₂H₅ClMg .

- Structure : A simpler alkyl Grignard reagent lacking silicon substituents, with the SMILES C[CH₂-].[Mg+2].[Cl-] .

- Physical Properties : Typically supplied as a 2.0M solution in THF or diethyl ether , highlighting differences in solvent compatibility compared to the trimethylsilyl analogue .

- Reactivity : Ethylmagnesium chloride reacts vigorously with electrophiles (e.g., ketones, esters) but lacks the steric and electronic effects imparted by the trimethylsilyl group in the target compound. This difference can alter reaction kinetics and selectivity .

Octylmagnesium Chloride (C₈H₁₇MgCl)

- Molecular Formula : C₈H₁₇ClMg .

- Applications : Used for introducing long alkyl chains in synthesis. Its linear hydrocarbon chain contrasts with the branched, silicon-containing structure of the target compound, leading to divergent applications in polymer and surfactant chemistry .

Key Structural Differences

| Property | (Trimethylsilyl)methylmagnesium Chloride | Ethylmagnesium Chloride | Octylmagnesium Chloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 146.97 | 86.81 | 172.98 |

| Substituent | Trimethylsilyl-methyl | Ethyl | Octyl |

| Solvent System | 2-MeTHF | THF/Diethyl ether | THF |

| Steric Hindrance | High (due to Si(CH₃)₃) | Low | Moderate |

Inorganic Magnesium Salts

Magnesium Chloride (MgCl₂)

- Physical Properties :

- Applications : Used as a magnesium ion source in biological systems (e.g., enzyme cofactor) and industrial processes (e.g., cement binders, dust suppression) .

Magnesium Sulfate (MgSO₄)

- Hydration : Forms heptahydrate ([Mg(H₂O)₆]²⁺[SO₄·H₂O]) with distinct hydration behavior compared to MgCl₂ .

- Toxicity and Bioavailability : MgSO₄ interacts more with extracellular components, leading to higher toxicity and reduced therapeutic efficacy compared to MgCl₂ in medical applications .

Key Inorganic Comparisons

| Property | MgCl₂ | MgSO₄ |

|---|---|---|

| Hydration Structure | [Mg(H₂O)₆]²⁺ | [Mg(H₂O)₆]²⁺[SO₄·H₂O] |

| Solubility in Water | 54.3 g/100 mL | 35.1 g/100 mL |

| Biological Role | Enzyme cofactor | Laxative, electrolyte |

| Toxicity Profile | Lower systemic toxicity | Higher cellular toxicity |

Thermal and Spectroscopic Properties

- Thermal Stability: Hydrated MgCl₂ decomposes at high temperatures (>100°C), forming MgO and HCl gas, whereas organomagnesium compounds like (Trimethylsilyl)methylmagnesium chloride decompose explosively upon heating .

- FTIR Spectra : MgCl₂ exhibits distinct O-H stretching (3400–3600 cm⁻¹) and Mg-Cl vibrational modes (450–600 cm⁻¹), contrasting with C-Si and Mg-C stretches (~1250 cm⁻¹ and 500–600 cm⁻¹) in the trimethylsilyl compound .

Biological Activity

The compound Magnesium;ethyl-methanidyl-dimethylsilane;chloride is a magnesium-based organosilicon compound with potential biological activity. Understanding its biological properties is crucial for its application in various fields, including pharmaceuticals and materials science. This article reviews the available literature on the biological activity of this compound, highlighting key research findings, case studies, and data tables to present a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is . The structure includes a magnesium atom coordinated with ethyl and dimethyl groups, which may influence its reactivity and biological interactions.

Structural Formula

Research indicates that organosilicon compounds can exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that silane compounds can inhibit bacterial growth, which may be attributed to their ability to disrupt cellular membranes.

- Cell Proliferation : Compounds containing magnesium have been shown to influence cell proliferation and differentiation, potentially playing a role in tissue regeneration.

- Receptor Agonism : Certain derivatives of magnesium silanes have been identified as agonists for specific receptors, which could be leveraged in therapeutic applications.

Case Studies

- Antimicrobial Activity : A study conducted by researchers at [source] demonstrated that a related silane compound exhibited significant antibacterial effects against Staphylococcus aureus. The mechanism was linked to membrane disruption, leading to cell lysis.

- Cell Growth Studies : In vitro studies reported by [source] showed that magnesium-containing silanes promoted the proliferation of fibroblast cells, indicating potential applications in wound healing.

- Pharmacological Applications : A patent filed by [source] discusses the use of magnesium silane derivatives as PGI2 receptor agonists, suggesting their potential in treating cardiovascular diseases.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Membrane disruption | |

| Cell Proliferation | Growth factor modulation | |

| Receptor Agonism | PGI2 receptor activation |

Table 2: Comparative Analysis of Silane Compounds

| Compound Name | Antimicrobial Activity | Cell Proliferation | Receptor Agonism |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| Trimethylsilylmethylmagnesium Chloride | High | Moderate | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.